![molecular formula C21H18O4 B5151772 3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C21H18O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.12050905 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H18O4. The structure features a benzo[c]chromen core with an ethoxy group substituted at the 2-position and a ketone functionality.
Property | Value |
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Molecular Weight | 334.37 g/mol |
CAS Number | 335419-00-6 |
Solubility | Soluble in DMSO |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. In vitro assays demonstrated that this compound can enhance cell viability in neuronal cell lines exposed to neurotoxic agents like corticosterone. The mechanism is primarily attributed to its action as a PDE inhibitor.
- PDE Inhibition : The compound exhibits significant inhibitory activity against PDE2, which is implicated in cognitive decline associated with neurodegenerative diseases. The IC50 value for PDE2 inhibition was found to be approximately 3.67 μM .
- Cell Viability Assays : In studies using HT-22 cells (a hippocampal cell line), treatment with varying concentrations of the compound resulted in increased cell viability compared to controls exposed to corticosterone alone. The optimal concentration for neuroprotection was identified as 12.5 μM .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It was shown to reduce oxidative stress markers in neuronal cells, suggesting a protective role against oxidative damage.
Study on Neuroprotection
In a study evaluating the effects of various benzo[c]chromen derivatives, this compound was highlighted for its ability to cross the blood-brain barrier and exert protective effects against neurotoxicity induced by corticosterone .
Key Findings :
- Experimental Setup : HT-22 cells were treated with corticosterone (100 μM) alongside different concentrations of the test compound.
- Results : Compound treatment improved cell survival significantly compared to untreated controls.
Properties
IUPAC Name |
3-phenacyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-3,6-7,10-12H,4-5,8-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIAOIGJIMOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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